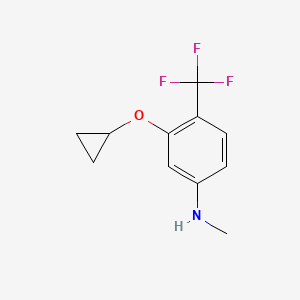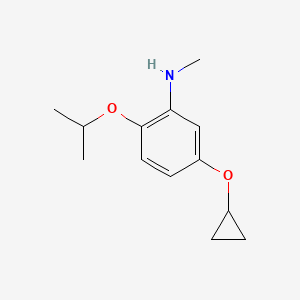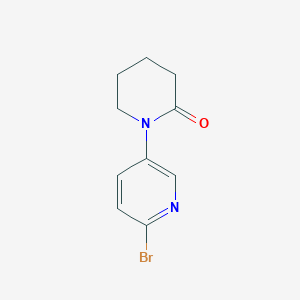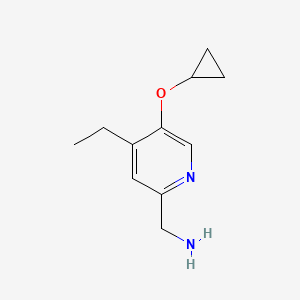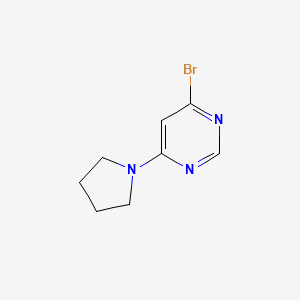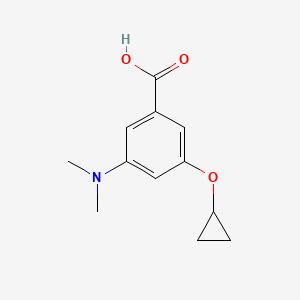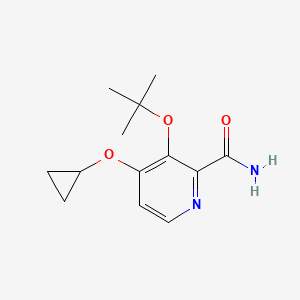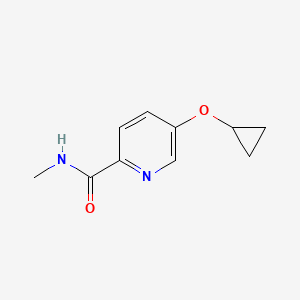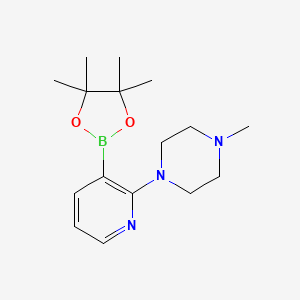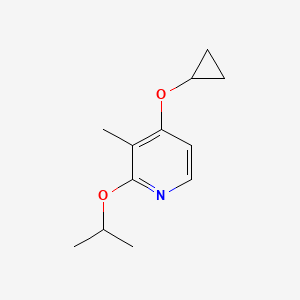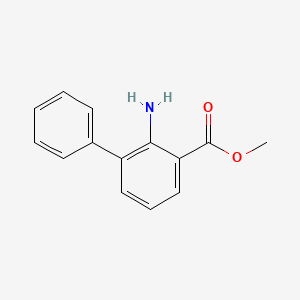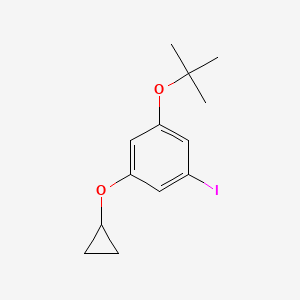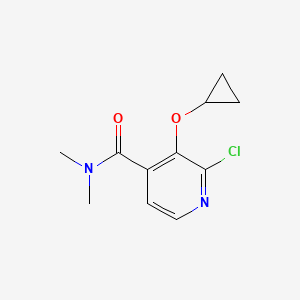
2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.689 g/mol . This compound is known for its unique structure, which includes a chloro group, a cyclopropoxy group, and a dimethylisonicotinamide moiety.
Vorbereitungsmethoden
The preparation of 2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide typically involves several steps. One common method starts with 2-chloronicotinic acid as the raw material. This acid undergoes an esterification reaction with methanol to form 2-chloromethyl nicotinate. The resulting ester then undergoes aminolysis with dimethylamine in the presence of a catalyst to yield this compound . This method is advantageous due to its mild reaction conditions, simple process equipment, and low production cost.
Analyse Chemischer Reaktionen
2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide can be compared with other similar compounds, such as:
2-Chloro-N,N-dimethylnicotinamide: This compound shares a similar structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-N,N-dimethylisonicotinamide: This compound lacks the chloro group but retains the cyclopropoxy and dimethylisonicotinamide moieties.
2-Chloro-3-methoxy-N,N-dimethylisonicotinamide: This compound has a methoxy group instead of a cyclopropoxy group.
Eigenschaften
Molekularformel |
C11H13ClN2O2 |
|---|---|
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
2-chloro-3-cyclopropyloxy-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-14(2)11(15)8-5-6-13-10(12)9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
SXGRLFJIZPKRRK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C(=NC=C1)Cl)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


